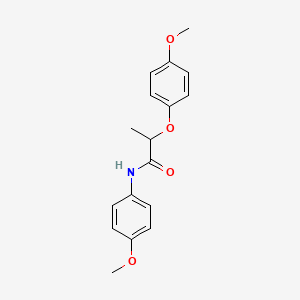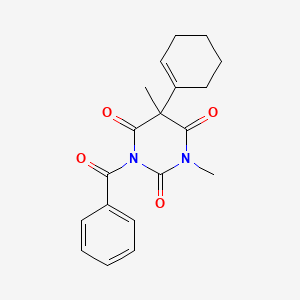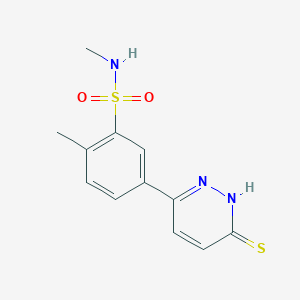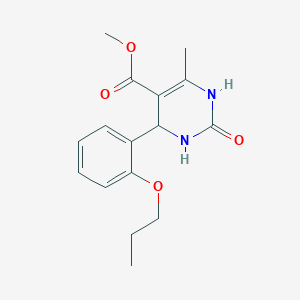
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide selectively activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. PPARδ activation by 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and antioxidative defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. It has also been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction in cardiovascular diseases. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high selectivity for PPARδ, its ability to cross the blood-brain barrier, and its oral bioavailability. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
将来の方向性
Future research on 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide could focus on its potential therapeutic applications in other diseases, such as liver diseases, kidney diseases, and autoimmune diseases. It could also focus on the development of more potent and selective PPARδ agonists with improved pharmacokinetic properties and reduced toxicity. Additionally, future research could explore the potential synergistic effects of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide with other drugs or interventions in various diseases.
合成法
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-methoxyphenol with 4-methoxybenzaldehyde in the presence of a base to form 4-methoxyphenyl-4-methoxybenzyl ether. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide.
科学的研究の応用
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been used in scientific research to study its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, cancer, and neurological disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance mitochondrial function in animal models of metabolic disorders. In cardiovascular diseases, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve vascular function, reduce atherosclerosis, and protect against myocardial infarction. In cancer, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurological disorders, 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and stroke.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-12(22-16-10-8-15(21-3)9-11-16)17(19)18-13-4-6-14(20-2)7-5-13/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMPCCRRPOFWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)


![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5052689.png)
![5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5052694.png)
![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)

![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5052715.png)

![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)
